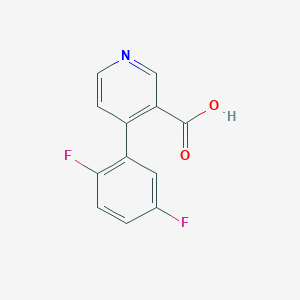

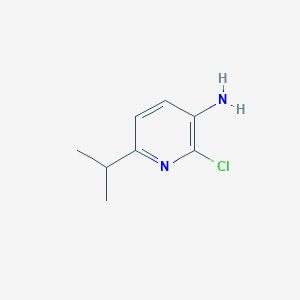

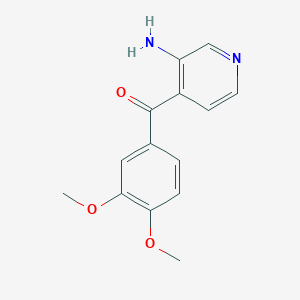

4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸

概要

説明

Fluorinated pyridines, such as the one you’re asking about, are compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and one or more fluorine atoms. These compounds are of interest due to their unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of fluorinated pyridines often involves complex reactions, including the Umemoto and Balts-Schiemann reactions . The Dimroth rearrangement, which involves the isomerization of heterocycles, could also be relevant .Molecular Structure Analysis

The molecular structure of fluorinated pyridines typically includes a pyridine ring with fluorine atoms attached. The exact structure would depend on the positions of these atoms .Chemical Reactions Analysis

Fluorinated pyridines can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions . They can also be involved in reactions catalyzed by acids or bases .Physical And Chemical Properties Analysis

Fluorinated pyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The exact physical and chemical properties would depend on the specific structure of the compound.作用機序

The mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the development and progression of various diseases. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that are responsible for inflammation and pain. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes, including cell growth and division.

Biochemical and Physiological Effects:

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for inflammation and pain. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.

実験室実験の利点と制限

4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid also has limited stability, which can make it difficult to store for long periods of time.

将来の方向性

There are several future directions for the research and development of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid. One direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid and its potential applications in various areas of scientific research.

Conclusion:

In conclusion, 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry and drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid and its applications in various areas of scientific research.

科学的研究の応用

農薬用途

“4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸”などのフッ素化有機化学物質は、農薬業界でますます使用されるようになっています . 過去20年間で発売された殺虫剤の50%以上がフッ素化されています . フッ素原子のユニークな物理化学的特性とピリジン部分の特性は、これらの誘導体の生物活性に寄与しています .

医薬品用途

この化合物は、製薬業界でも用途を見つける可能性があります。 “4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸”と類似の構造を持つトリフルオロメチルピリジンは、いくつかの医薬品に使用されています . トリフルオロメチルピリジン部分を含む医薬品5製品と獣医用製品2製品が市場承認されています .

獣医用途

前述のように、トリフルオロメチルピリジン誘導体は獣医用製品にも使用されています . これらの化合物のユニークな特性により、“4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸”は獣医学において貴重な成分になる可能性があります。

有機発光ダイオード(OLED)

“4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸”と類似の化合物は、青色発光Ir(III)錯体の配位子として使用されており、これはリン光OLEDとして使用できます . これは、この化合物がOLED技術の開発における潜在的な用途を持っていることを示唆しています。

光触媒

“4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸”の別の潜在的な用途は、Ir(III)光触媒の調製に使用できることです . 光触媒は、光を吸収してそのエネルギーを使用して化学反応を駆動する物質です。

抗ウイルス化合物

“4-(2,5-ジフルオロフェニル)ピリジン-3-カルボン酸”と類似の構造を持つピリミジンは、抗ウイルス剤の主要な構造フラグメントです . したがって、この化合物は、抗ウイルス薬の合成に使用できる可能性があります。

Safety and Hazards

特性

IUPAC Name |

4-(2,5-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-1-2-11(14)9(5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJDCMRPQRYFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=C(C=NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692522 | |

| Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261912-01-9 | |

| Record name | 4-(2,5-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B1651340.png)

![(3-Aminopyridin-4-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B1651344.png)

![6-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid](/img/structure/B1651356.png)

![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)